molecular formula C10H8F2N4O B12359851 1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide

1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide

Cat. No.: B12359851
M. Wt: 241.20 g/mol
InChI Key: POGQSBRIGCQNEG-QGIRLOETSA-N
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Description

1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide is a triazole derivative known for its unique structural properties.

Preparation Methods

The synthesis of 1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide involves several steps. The primary synthetic route includes the reaction of 2,6-difluorobenzyl chloride with sodium azide to form the corresponding azide. This intermediate is then subjected to a cyclization reaction with an appropriate alkyne to form the triazole ring. . Industrial production methods typically involve optimizing these reactions to achieve higher yields and purity.

Chemical Reactions Analysis

1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide involves the stabilization of the inactive state of sodium channels. This action helps in closing the ion channels, thereby reducing neuronal excitability. The compound targets specific molecular pathways involved in the regulation of ion channels, making it effective in controlling seizures .

Comparison with Similar Compounds

1-dideuterio-(2,6-difluorophenyl)methyltriazole-4-carboxamide can be compared with other triazole derivatives, such as:

Properties

Molecular Formula

C10H8F2N4O

Molecular Weight

241.20 g/mol

IUPAC Name

1-[dideuterio-(2,6-difluorophenyl)methyl](115N)triazole-4-carboxamide

InChI

InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,16+1

InChI Key

POGQSBRIGCQNEG-QGIRLOETSA-N

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)[15N]2C=C(N=N2)C(=O)N

Canonical SMILES

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F

Origin of Product

United States

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